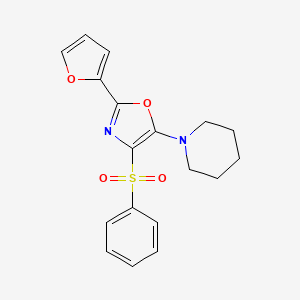

1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine

Description

1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine is a heterocyclic compound featuring a piperidine core substituted with a benzenesulfonyl group, a furan ring, and an oxazole moiety. This combination of substituents confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for targeting neurological or receptor-based pathways. While direct pharmacological data on this compound is scarce, its structural features align with known piperidine derivatives active in central nervous system (CNS) modulation and enzyme inhibition .

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-25(22,14-8-3-1-4-9-14)17-18(20-11-5-2-6-12-20)24-16(19-17)15-10-7-13-23-15/h1,3-4,7-10,13H,2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCUBFWWTHTPPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332575 | |

| Record name | 4-(benzenesulfonyl)-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49725450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303753-71-1 | |

| Record name | 4-(benzenesulfonyl)-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine typically involves multi-step organic reactions. A common approach might include:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.

Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions where the piperidine acts as a nucleophile.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This might include:

Catalysts: Using specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine involves its interaction with specific molecular targets. These might include:

Enzymes: The compound could inhibit or activate certain enzymes.

Receptors: It might bind to specific receptors, modulating their activity.

Pathways: The compound could influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key comparisons with similar piperidine derivatives include:

Table 1: Structural Comparison of Piperidine Derivatives

Key Observations :

Table 2: Physicochemical Properties

Pharmacological and Binding Profiles

- Target Compound : The oxazole and benzenesulfonyl groups may favor interactions with sigma-1 receptors (S1R) or kinase domains, analogous to S1R ligands in . The furan ring could mimic the orientation of phenylbutyl groups in high-RMSD compounds, albeit with improved cavity adaptation .

- 1-(3-Phenylbutyl)piperidines : Exhibit salt-bridge interactions with Glu172 but vary in binding pose (RMSD > 2.5 Å). Larger hydrophobic substituents improve fit in α4/α5 helices, suggesting the target’s benzenesulfonyl group may occupy similar regions .

- Histamine H3 Antagonists : Piperidine derivatives with heterocyclic alkoxy groups show efficacy in Alzheimer’s models, implying the target’s furan/oxazole system could be repurposed for neurological applications.

Toxicity and Selectivity

- The phenylcyclohexyl group in derivatives correlates with high acute toxicity, whereas the target’s benzenesulfonyl group may reduce CNS penetration and toxicity .

Biological Activity

Overview

1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a benzenesulfonyl group, a furan ring, and an oxazole ring. Its molecular formula is with a molecular weight of 358.41 g/mol. The compound is primarily investigated for its biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In studies involving various bacterial strains such as Salmonella typhi, Escherichia coli, and Staphylococcus aureus, these compounds demonstrated moderate to strong antibacterial activity. For example, compounds with similar sulfonamide functionalities were shown to inhibit bacterial growth effectively .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease enzymes. Inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's disease. The IC50 values for various synthesized derivatives indicate strong inhibitory activity against these enzymes .

Anticancer Activity

Preliminary studies suggest that the structural components of 1-(4-Benzenesulfonyl-2-furan-2-yloxazol-5-y)-piperidine may contribute to anticancer activity. Compounds containing piperidine and oxazole moieties have been associated with the induction of apoptosis in cancer cells and the inhibition of tumor growth in various cancer models . The mechanism often involves interaction with specific molecular targets involved in cell signaling pathways related to cancer progression.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The benzenesulfonyl group acts as an electrophile, while the furan and oxazole rings facilitate hydrogen bonding and π–π interactions, enhancing binding affinity to target proteins. This multifaceted interaction profile allows for diverse pharmacological effects.

Comparative Analysis with Related Compounds

The biological activities of 1-(4-Benzenesulfonyl-2-furan-2-yloxazol-5-y)-piperidine can be compared with other structurally related compounds:

| Compound Name | Antibacterial Activity | AChE Inhibition | Anticancer Potential |

|---|---|---|---|

| Compound A | Moderate | Strong | Moderate |

| Compound B | Strong | Moderate | High |

| 1-(4-Benzenesulfonyl...) | Moderate to Strong | Strong | Promising |

Case Studies

Several case studies have documented the synthesis and biological testing of derivatives based on piperidine and sulfonamide structures. For instance, a study synthesized a series of piperidine derivatives that were screened for antibacterial and enzyme inhibitory activities. The findings revealed that certain derivatives exhibited IC50 values as low as 0.63 µM against AChE, highlighting their potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.